Chlorhydrate d'O-Désméthyltramadol

Vue d'ensemble

Description

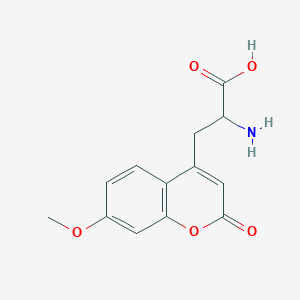

O-Desmethyl tramadol (ODT) is a major metabolite of tramadol, a well-known analgesic drug. It has been found to possess significant analgesic activity, potentially more potent than tramadol itself. The pharmacological effects of ODT are mediated through its interactions with various receptors, including opioid, adrenergic, serotonin, and muscarinic receptors .

Synthesis Analysis

While the provided papers do not detail the synthesis of ODT, it is understood that ODT is formed as a metabolite during the hepatic metabolism of tramadol. The process involves the demethylation of tramadol, which can be influenced by genetic factors affecting enzyme activity. Studies on derivatives of tramadol, such as O-alkyl derivatives, aim to investigate the effects on metabolic stability and potency, which may provide insights into the synthesis and modification of ODT .

Molecular Structure Analysis

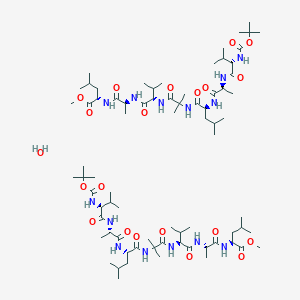

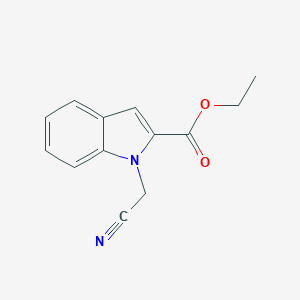

Comprehensive quantum chemical and spectroscopic investigations have been conducted on ODT hydrochloride. The structure of the compound has been optimized using B3LYP methods with different basis sets, and the results are correlated with X-ray data. Vibrational frequencies determined by DFT methods and spectroscopic techniques such as FTIR and FT-Raman have been used to assign the observed fundamentals to different normal modes of vibration. The electronic properties, including HOMO and LUMO energies, have been measured, and molecular electrostatic potential surfaces have been constructed to display the distribution of electrostatic potential .

Chemical Reactions Analysis

ODT interacts with various receptors, leading to different pharmacological effects. For instance, ODT inhibits the function of type-1 muscarinic (M1) receptors but has little effect on type-3 muscarinic (M3) receptors. It also inhibits substance P-receptor functions and 5-hydroxytryptamine type 2C receptors (5-HT2CR), which are involved in nociceptive transmission and other central nervous system functions .

Physical and Chemical Properties Analysis

ODT's pharmacokinetic properties have been studied in different species. In rats, the pharmacokinetics of ODT were best described by a two-compartmental model, and the drug's antinociceptive effects were linked to mu-opioid receptor activation. In dogs, the pharmacokinetics of tramadol and ODT following intravenous and oral administration were examined, revealing parameters such as half-life, volume of distribution, and total body clearance. These studies are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens .

Relevant Case Studies

Several studies have investigated the effects of ODT on animal models. In rats, ODT was shown to produce significant antinociception without respiratory depression at certain doses. The antinociceptive effect was eliminated by beta-funaltrexamine pretreatment, indicating mu-opioid receptor involvement. In another study, ODT's effects on rat locus coeruleus neurons, which modulate nociceptive stimuli, were examined, revealing that ODT inhibits the firing rate of these neurons through opioid and non-opioid components .

Applications De Recherche Scientifique

Études pharmacocinétiques

L'O-Désméthyltramadol a été utilisé dans des études pharmacocinétiques pour comprendre le métabolisme du tramadol chez les animaux, tels que les chèvres. Ces études aident à déterminer comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme .

Recherche immunologique

Les chercheurs ont utilisé l'O-Désméthyltramadol pour étudier ses effets sur la fonctionnalité cytotoxique des cellules tueuses naturelles humaines. Cette application est cruciale pour comprendre comment les opioïdes peuvent influencer les fonctions des cellules immunitaires .

Toxicologie clinique

Ce composé sert de matériau standard dans les calibrateurs ou les contrôles pour diverses applications analytiques, notamment les tests de dépistage des drogues dans l'urine, la surveillance des prescriptions de médicaments contre la douleur, l'analyse médico-légale et la toxicologie clinique. Il est essentiel pour garantir des résultats de test précis et fiables .

Gestion de la douleur cancéreuse

Une méthode de détermination validée pour le tramadol et ses dérivés désméthylés dans le plasma humain utilisant la LC-MS/MS a été développée pour l'évaluation pharmacocinétique chez les patients atteints de douleur cancéreuse. Cela aide à optimiser les stratégies de gestion de la douleur pour les patients atteints de cancer .

Recherche neurologique

En recherche neurologique, des méthodes chromatographiques en phase gazeuse utilisant la détection azote-phosphore ont été utilisées pour mesurer le tramadol et son métabolite O-désméthylé dans le plasma et les tissus cérébraux de souris et de rats. Ceci est important pour étudier les effets du médicament sur le système nerveux central .

Pharmacogenétique

Des études ont été menées pour comprendre l'impact des facteurs génétiques, tels que le score d'activité génotypique du cytochrome P450 2D6 (CYP2D6), sur la disposition du tramadol et de l'O-Désméthyltramadol. Cette recherche est essentielle pour les approches de médecine personnalisée dans la gestion de la douleur .

Mécanisme D'action

Target of Action

O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of Tramadol . The primary target of O-Desmethyl Tramadol is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids.

Mode of Action

O-Desmethyl Tramadol interacts with its primary target, the μ-opioid receptor, by binding to it . This binding is believed to trigger a series of intracellular events that result in analgesia, or pain relief . The affinity of o-desmethyl tramadol for the μor is much weaker than that of morphine .

Biochemical Pathways

The liver metabolizes Tramadol via O-demethylation to form O-Desmethyl Tramadol, a process mediated by the cytochrome P450 pathways , particularly CYP2D6 . This metabolite then binds to the μ-opioid receptors, producing an analgesic effect .

Pharmacokinetics

O-Desmethyl Tramadol is metabolized by the liver enzymes CYP3A4 and CYP2B6 . The elimination half-life of this compound is approximately 6-8 hours . The pharmacokinetics of O-Desmethyl Tramadol can be influenced by the activity level of CYP2D6 . Individuals with a less active form of CYP2D6 may experience reduced analgesic effects from Tramadol .

Result of Action

The molecular and cellular effects of O-Desmethyl Tramadol’s action primarily involve the induction of analgesia, or pain relief . This is achieved through the compound’s interaction with the μ-opioid receptor . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Tramadol. For instance, the activity level of the liver enzyme CYP2D6, which can vary among individuals due to genetic factors, can affect the metabolism of Tramadol and, consequently, the production and action of O-Desmethyl Tramadol . Additionally, the concurrent use of other medications, particularly CNS depressants, can influence the effects of O-Desmethyl Tramadol .

Safety and Hazards

Orientations Futures

Propriétés

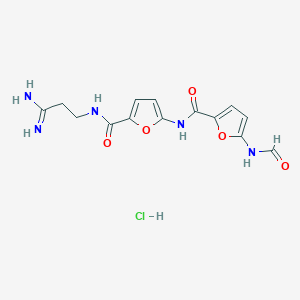

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)